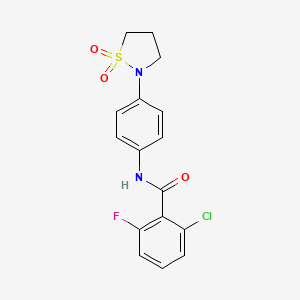

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O3S/c17-13-3-1-4-14(18)15(13)16(21)19-11-5-7-12(8-6-11)20-9-2-10-24(20,22)23/h1,3-8H,2,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQMYTVZDGTGMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable thiol with an appropriate amine under oxidative conditions to form the 1,1-dioxidoisothiazolidin-2-yl group.

Aromatic Substitution:

Amide Bond Formation: Finally, the amide bond is formed by reacting the substituted benzene derivative with an appropriate amine or acid chloride under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-benzamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-chlorobenzamide: Contains an additional chlorine atom, potentially altering its chemical properties.

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-methylbenzamide: The presence of a methyl group instead of a fluorine atom may influence its steric and electronic properties.

Uniqueness

The presence of both chloro and fluoro substituents in 2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-6-fluorobenzamide is a synthetic organic compound characterized by a complex structure that includes a benzamide core, a chloro substituent, and a unique 1,1-dioxidoisothiazolidin-2-yl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The structural complexity of this compound contributes to its reactivity and biological profile. The presence of the isothiazolidin-2-yl group is believed to enhance its interaction with biological targets, making it a candidate for pharmacological evaluation.

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | Contains a thiazole instead of isothiazolidine | Lacks the dioxidoisothiazolidine moiety |

| 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | Similar core but different substituents | Different heterocyclic group |

| 4-chloro-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)benzamide | Contains a different thiazole derivative | Variation in substituent positioning |

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. In particular, studies have shown that derivatives of benzamides can effectively target various bacterial strains. For instance, chloroacetamides were tested against Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), demonstrating effectiveness against Gram-positive bacteria while being less effective against Gram-negative strains . The lipophilicity of these compounds facilitates their passage through cellular membranes, enhancing their antimicrobial potential.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds like this compound has been explored in various studies. The unique isothiazolidin moiety may contribute to its ability to modulate inflammatory pathways. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo .

Study on Antimicrobial Efficacy

In one study focusing on the antimicrobial efficacy of newly synthesized compounds, derivatives were evaluated using quantitative structure–activity relationship (QSAR) analysis. The results indicated that compounds bearing halogenated substituents exhibited higher activity against Gram-positive bacteria compared to their Gram-negative counterparts . This underscores the importance of structural modifications in enhancing biological activity.

In Vitro Cytotoxicity Assays

Another significant study evaluated the cytotoxic effects of various substituted benzamides on human lung cancer cell lines using both 2D and 3D culture models. The findings revealed that certain chloro-substituted derivatives demonstrated high cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells . This highlights the therapeutic potential of structurally similar compounds in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.